1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by the presence of a dichlorobenzyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2,4-dichlorobenzyl chloride with a pyrazole derivative under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the benzyl chloride, forming the desired product. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of 1-(2,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to improve the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The dichlorobenzyl group can be reduced to a benzyl group under hydrogenation conditions.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of benzyl-substituted pyrazole derivatives.
Substitution: Formation of substituted benzyl-pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group may enhance the compound’s binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
2,4-Dichlorobenzoic acid: Utilized in the synthesis of herbicides and other agrochemicals.
1H-pyrazole-3-carboxylic acid: A core structure in many biologically active compounds.
Uniqueness: 1-(2,4-Dichlorobenzyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of the dichlorobenzyl group with the pyrazole ring and carboxylic acid functionality. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
920019-70-1 |
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Molecular Formula |
C11H8Cl2N2O2 |
Molecular Weight |
271.10 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(9(13)5-8)6-15-4-3-10(14-15)11(16)17/h1-5H,6H2,(H,16,17) |
InChI Key |
SBXMZCQEZYAYBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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